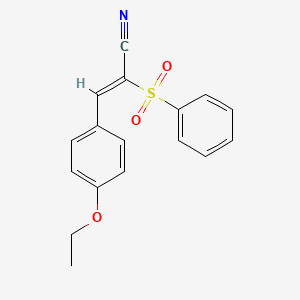

3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known as EPPN, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EPPN is a yellowish powder that is soluble in organic solvents and is primarily used in laboratory experiments.

Applications De Recherche Scientifique

Selective Hydrolysis of Esters

Chan, Cox, and Sinclair (2008) investigated the selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis processes. This study underscores the importance of pH in the hydrolysis rates of different ester groups, which could be relevant for compounds including 3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile derivatives (L. Chan, B. Cox, & R. Sinclair, 2008).

Crystal Structure and Assembly

De Castro et al. (2013) detailed the impact of an additional methylene group on the conformation and crystal assembly of arylsulfonamide para-alkoxychalcone hybrids. Their findings highlight how minor structural modifications can significantly affect the crystallographic properties and interactions, including hydrogen bonding and π-π interactions, of such compounds (M. R. D. de Castro et al., 2013).

Activation Mechanism of Enediynes

Nicolaou et al. (1992) explored the activation mechanisms of designed enediynes with selective cytotoxicity, noting that structural elements such as the 2-(phenylsulfonyl)ethoxycarbonyl group influence the cytotoxicity and activation pathways. While directly related to drug action, this research sheds light on the chemical behavior of sulfone-containing enediynes (K. Nicolaou, W. Dai, S. Tsay, & W. Wrasidlo, 1992).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This study is an example of how microbial-based systems can be used for the synthesis and structural characterization of drug metabolites, relevant to compounds with complex structures such as 3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile (M. Zmijewski et al., 2006).

Propriétés

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-2-21-15-10-8-14(9-11-15)12-17(13-18)22(19,20)16-6-4-3-5-7-16/h3-12H,2H2,1H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEUXRRJTCZMNZ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)

![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2682722.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2682726.png)